Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)
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Overview
Description
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is a complex organic compound that features a biquinoline core with carboxylate groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) typically involves the reaction of 2,2’-biquinoline with a suitable carboxylating agent under controlled conditions. . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions and proteins, altering their function and activity. For example, its anti-prion activity is believed to involve the inhibition of prion protein aggregation and the promotion of its degradation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: A simpler analog without the carboxylate groups, used as a ligand in coordination chemistry.
Monopotassium phosphate: An inorganic compound with different applications, primarily in agriculture and industry.
Uniqueness
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is unique due to its combination of a biquinoline core with carboxylate groups, which enhances its ability to form stable complexes with metal ions and participate in a variety of chemical reactions
Properties
Molecular Formula |
C20H10KN2O4- |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
potassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+1/p-2 |
InChI Key |
HFLKNHAKPRXQEU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+] |
Origin of Product |
United States |
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